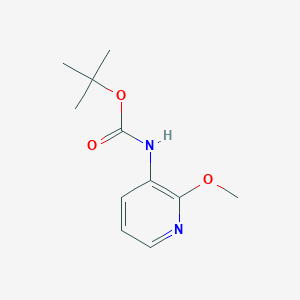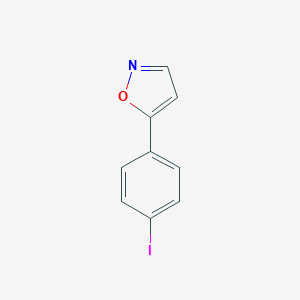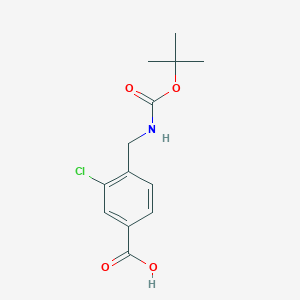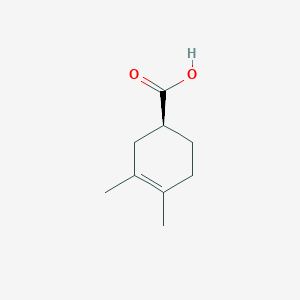
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a number of interesting biological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mécanisme D'action
The mechanism of action of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of NF-κB activation, and the modulation of the immune response. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is its ability to inhibit COX-2 activity with high selectivity, which may reduce the risk of side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). However, (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to have relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, including the development of new drug formulations and the investigation of its potential applications in the treatment of various diseases. One area of research could focus on the development of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid-based therapies for the treatment of cancer, given its demonstrated antitumor activity. Another area of research could explore the potential use of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, given its antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexanone with methylamine and formaldehyde, or the reaction of cyclohexanone with nitrosomethylurea and hydrochloric acid. The use of chiral catalysts has also been shown to be effective in the synthesis of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid with high enantioselectivity.
Applications De Recherche Scientifique
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One area of research has focused on the anti-inflammatory and analgesic properties of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, which have been shown to be effective in the treatment of various inflammatory conditions, including arthritis and asthma. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antitumor activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
159910-03-9 |
|---|---|
Nom du produit |
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1S)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)/t8-/m0/s1 |
Clé InChI |
RKHBXKQTJHREJG-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C[C@H](CC1)C(=O)O)C |
SMILES |
CC1=C(CC(CC1)C(=O)O)C |
SMILES canonique |
CC1=C(CC(CC1)C(=O)O)C |
Synonymes |
3-Cyclohexene-1-carboxylicacid,3,4-dimethyl-,(1S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



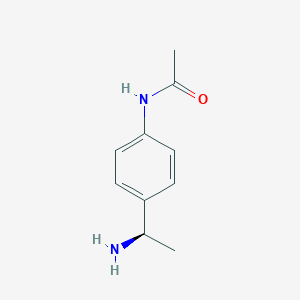
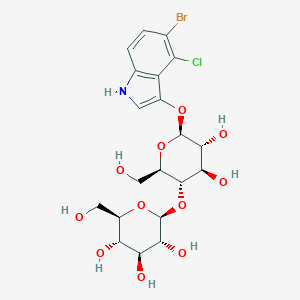
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
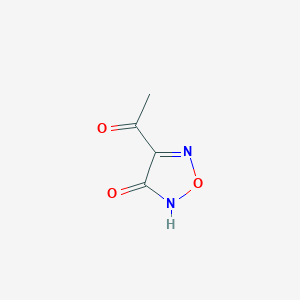
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
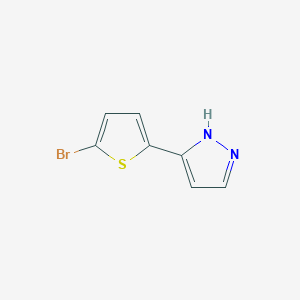
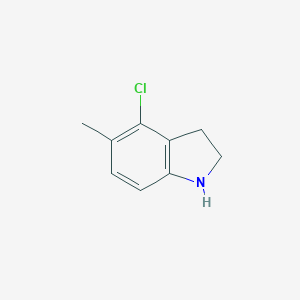
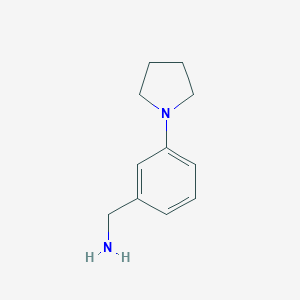
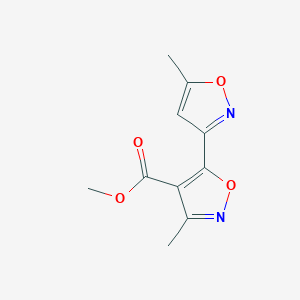
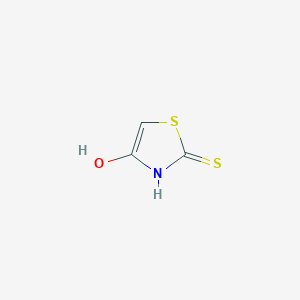
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
